2-(1-benzyl-1H-pyrazol-4-yl)ethan-1-amine
CAS No.: 1071657-00-5
Cat. No.: VC3187543
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1071657-00-5 |
|---|---|
| Molecular Formula | C12H15N3 |
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | 2-(1-benzylpyrazol-4-yl)ethanamine |
| Standard InChI | InChI=1S/C12H15N3/c13-7-6-12-8-14-15(10-12)9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9,13H2 |
| Standard InChI Key | BRCMAXGJILBQNL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)CCN |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)CCN |
Introduction
Chemical Structure and Properties
Structural Identification
2-(1-Benzyl-1H-pyrazol-4-yl)ethan-1-amine consists of three key structural components: a pyrazole heterocyclic core, a benzyl substituent at the N1 position of the pyrazole, and an ethanamine chain at the C4 position. The compound's structure can be represented by its molecular formula and various chemical identifiers as detailed in Table 1 .
Table 1: Chemical Identifiers of 2-(1-Benzyl-1H-pyrazol-4-yl)ethan-1-amine
| Parameter | Free Base | Dihydrochloride Salt |
|---|---|---|
| CAS Number | 1071657-00-5 | 1071537-11-5 |
| Molecular Formula | C₁₂H₁₅N₃ | C₁₂H₁₇Cl₂N₃ |
| Molecular Weight | 201.27 g/mol | 274.19 g/mol |
| IUPAC Name | 2-(1-benzylpyrazol-4-yl)ethanamine | 2-(1-benzylpyrazol-4-yl)ethanamine dihydrochloride |
| InChI Key | BRCMAXGJILBQNL-UHFFFAOYSA-N | GJIGROAPLITWPH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)CCN | C1=CC=C(C=C1)CN2C=C(C=N2)CCN.Cl.Cl |
Structural Characteristics
The compound features a five-membered pyrazole ring containing two adjacent nitrogen atoms. This aromatic heterocycle contributes to the compound's stability and potential for intermolecular interactions. The benzyl group (phenylmethyl) attached to the N1 position of the pyrazole ring adds lipophilic character to the molecule, while the ethanamine side chain at the C4 position introduces a basic amino group that can participate in hydrogen bonding and acid-base interactions .
The primary amine functionality is particularly significant for potential biological activity, as it can form salt bridges with carboxylate groups in proteins and interact with various biological targets. The dihydrochloride salt form (where both nitrogen atoms are protonated) enhances water solubility compared to the free base, making it potentially more suitable for certain research applications.
Physical and Chemical Properties
The physical and chemical properties of 2-(1-benzyl-1H-pyrazol-4-yl)ethan-1-amine are crucial for understanding its behavior in various experimental conditions. While comprehensive experimental data is limited in the search results, key properties can be inferred from its structure and similar compounds:
The primary amine group makes the compound weakly basic, with the nitrogen capable of accepting a proton to form a positively charged ammonium group. This basicity is relevant for its salt formation and potential interactions with acidic functional groups in biological systems.
Additionally, pyrazole derivatives have been explored in the context of cyclin-dependent kinase inhibition, particularly CDK2, which is relevant for cancer treatment research. The search results reference N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives exhibiting potent CDK2 inhibitory activity, highlighting the broader pharmaceutical interest in compounds containing pyrazole rings with specific substitution patterns .
Chemical Building Block Applications
Beyond direct biological applications, 2-(1-benzyl-1H-pyrazol-4-yl)ethan-1-amine may serve as a valuable chemical building block for the synthesis of more complex molecules. The primary amine functionality allows for numerous derivatization reactions, including amide formation, reductive amination, and nucleophilic substitution reactions.
This versatility makes the compound potentially useful in medicinal chemistry programs focused on structure-activity relationship studies, where systematic modifications to a core structure are made to optimize biological activity, pharmacokinetic properties, or other desired characteristics of drug candidates .
Related Compounds and Structural Analogues
Understanding structural analogues of 2-(1-benzyl-1H-pyrazol-4-yl)ethan-1-amine can provide valuable context for its potential properties and applications. Several related compounds can be identified from the search results:
2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine
This compound represents a close structural analogue where the benzyl group is replaced by a methyl group at the N1 position of the pyrazole ring. With CAS number 796845-58-4 and molecular formula C6H11N3, this compound has a molecular weight of 125.17 g/mol. The smaller methyl substituent likely confers different physicochemical properties compared to the benzyl analogue, potentially affecting lipophilicity, binding characteristics, and biological activity profiles .
4-Benzyl-1H-pyrazol-3-yl β-D-glucopyranoside Derivatives
These compounds represent a different class of pyrazole derivatives where the substituent pattern differs from 2-(1-benzyl-1H-pyrazol-4-yl)ethan-1-amine. In these molecules, the benzyl group is at the C4 position of the pyrazole ring, rather than at N1, and a β-D-glucopyranoside moiety is present at the C3 position. These compounds have been studied for their inhibitory activity toward sodium glucose co-transporters (SGLTs) and have shown potential in managing postprandial hyperglycemia in animal models .
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives
These more complex structures incorporate multiple pyrazole rings within a pyrimidine scaffold. Such compounds have demonstrated potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), highlighting the versatility of pyrazole-containing compounds in medicinal chemistry applications targeting various biological pathways .
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